molecular formula C5H10N4 B1601580 N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine CAS No. 35342-04-2

N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine

Cat. No. B1601580
CAS RN: 35342-04-2
M. Wt: 126.16 g/mol
InChI Key: NBXZFGJGUIFZOI-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones . Another method involves a one-pot reaction of thiourea, dimethyl sulfate, and hydrazides under mild conditions .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, they can participate in cycloaddition reactions . They can also undergo substitution reactions to form various substituted 1,2,4-triazoles .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally solid at room temperature. They are soluble in water and various organic solvents .

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They can pose various health hazards depending on their specific structure and properties .

Future Directions

1,2,4-Triazoles continue to be an area of active research due to their wide range of biological activities. Future research will likely focus on the synthesis of new 1,2,4-triazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

N,N,1-trimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-8(2)5-6-4-9(3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXZFGJGUIFZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496071
Record name N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine

CAS RN

35342-04-2
Record name N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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